![molecular formula C9H5ClFN B1612874 3-Chloro-7-fluoroisoquinoline CAS No. 82117-26-8](/img/structure/B1612874.png)
3-Chloro-7-fluoroisoquinoline
Overview
Description
3-Chloro-7-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. The presence of both chlorine and fluorine atoms in the isoquinoline ring imparts unique chemical and physical properties to this compound, making it an important compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that isoquinolines, a family of compounds to which 3-chloro-7-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
Fluorinated isoquinolines, which include this compound, have unique characteristics such as biological activities and light-emitting properties . The introduction of fluorine atoms often causes unique bioactivities due to electrostatic and steric effects .
Biochemical Pathways
It is known that isoquinolines can affect various biochemical pathways, leading to a range of bioactivities .
Result of Action
It is known that fluorinated isoquinolines can cause unique bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-7-fluoroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically involves the use of reagents such as potassium fluoride and a suitable solvent under controlled temperature conditions . Another method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through halogenation reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions using chlorinating and fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction conditions are employed to facilitate the selective introduction of chlorine and fluorine atoms onto the isoquinoline ring .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and organolithium compounds are commonly used under anhydrous conditions.
Cross-Coupling: Palladium catalysts and boron reagents are used under mild conditions to facilitate the coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
Chemistry
3-Chloro-7-fluoroisoquinoline serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in creating polysubstituted isoquinolines that can lead to further diversification in chemical libraries .
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that fluorinated isoquinolines can inhibit various bacterial strains, making them candidates for developing new antibiotics.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives have been linked to the inhibition of specific kinases involved in cancer progression .
Medicine
This compound is being explored as a pharmaceutical intermediate. Its potential applications include:
- Drug Development : It has been identified as a precursor for synthesizing drugs targeting diseases such as cancer and cardiovascular disorders. For example, it has shown inhibitory effects on Rho-kinase, which is implicated in various diseases including hypertension and cancer .
- Therapeutic Agents : Ongoing research aims to develop selective inhibitors of protein targets relevant to disease pathways using this compound .
Industrial Applications
In industry, this compound is utilized in:
- Material Science : The compound is employed in the production of advanced materials such as light-emitting diodes (LEDs) due to its unique electronic properties.
- Chemical Manufacturing : It serves as an intermediate for synthesizing various fine chemicals used in pharmaceuticals and agrochemicals .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation .
- Cardiovascular Applications : Research highlighted its role as an inhibitor of Rho-kinase, showing promise for treating conditions like pulmonary hypertension and ischemic heart disease through modulation of vascular smooth muscle contraction .
- Material Development : In a recent project, the incorporation of this compound into polymer matrices resulted in enhanced light-emitting properties, paving the way for new applications in optoelectronics .
Comparison with Similar Compounds
3-Chloroisoquinoline: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-Fluoroisoquinoline: Lacks the chlorine atom, which can affect its chemical properties and applications.
3,7-Dichloroisoquinoline: Contains two chlorine atoms instead of a chlorine and fluorine combination, leading to different chemical behavior.
Uniqueness: 3-Chloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
3-Chloro-7-fluoroisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies demonstrating its efficacy against various diseases.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of both chlorine and fluorine substituents on the isoquinoline backbone. The presence of these halogens can significantly influence the compound's biological properties, including its interaction with biological targets.
Anticancer Properties
Research indicates that isoquinoline derivatives, including this compound, exhibit promising anticancer activity. A study highlighted that compounds with similar structures demonstrated inhibitory effects on cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC) . The mechanism of action is hypothesized to involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and survival.
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (NSCLC) | 12.5 | EGFR inhibition |
4-Fluoro-3-benzylisoquinoline | HeLa (Cervical Cancer) | 15.0 | Apoptosis induction |
6-Fluoro-5-methylisoquinoline | MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
Isoquinolines have also been reported to possess antimicrobial properties. For instance, some derivatives have shown effectiveness against various bacterial strains and fungi, suggesting a potential role in treating infectious diseases . The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and nature of substituents on the isoquinoline scaffold significantly affect biological activity. For example, the introduction of halogens at specific positions has been correlated with enhanced potency against cancer cell lines .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
In Vivo Studies
In vivo studies have demonstrated that derivatives of isoquinolines can effectively reduce tumor size in animal models. A notable study involving a related compound showed a significant reduction in tumor volume when administered at therapeutic doses . This suggests that this compound may have similar potential.
Clinical Implications
The potential for this compound as a therapeutic agent in oncology is supported by its ability to modulate key pathways involved in tumorigenesis. The compound's effectiveness against resistant cancer types could position it as a candidate for further clinical development .
Properties
IUPAC Name |
3-chloro-7-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDRWTHVHZAKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607930 | |
Record name | 3-Chloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82117-26-8 | |
Record name | 3-Chloro-7-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82117-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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